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Compound of Interest

Compound Name: 4,4'-Dimethyltriphenylamine

Cat. No.: B1293823

CAS Number: 20440-95-3

This technical guide provides a comprehensive overview of 4,4'-Dimethyltriphenylamine, a
key organic compound utilized in the advancement of organic electronics. Tailored for
researchers, scientists, and professionals in drug development and materials science, this
document details its chemical and physical properties, synthesis methodologies, and
applications, with a focus on its role as a hole transport material.

Core Properties

4,4'-Dimethyltriphenylamine, a derivative of triphenylamine, is a solid organic compound at
room temperature. Its core structure, consisting of a central nitrogen atom bonded to three
aromatic rings, two of which are substituted with methyl groups at the para position, imparts
specific electronic and physical properties that are highly valued in the field of organic
electronics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4,4'-Dimethyltriphenylamine is
presented in the table below. While extensive experimental data for some properties are not
readily available in the public domain, the provided information is based on reliable sources.
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Property Value Source(s)
CAS Number 20440-95-3 [1]
Molecular Formula C20H19N [1]
Molecular Weight 273.37 g/mol [1]
Melting Point 112-113 °C [2]
Appearance White crystalline solid [2]

Soluble in benzene, toluene,

and halogenated alkanes.

Solubility Insoluble in water. Sparingly [2]
soluble in methanol and
ethanol.

Density Data not available

Vapor Pressure Data not available

Synthesis Protocols

The synthesis of 4,4'-Dimethyltriphenylamine can be achieved through several established
methods in organic chemistry. The two most prominent methods are the Ullmann condensation
and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-
nitrogen bonds. In the context of 4,4'-Dimethyltriphenylamine synthesis, this typically involves
the reaction of 4,4'-dimethyldiphenylamine with an aryl halide in the presence of a copper
catalyst and a base. A notable advancement in this method is the use of microwave irradiation
to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Ullmann Condensation[2]

o Reactants: 4,4'-Dimethyldiphenylamine and bromobenzene are used as the primary
reactants.
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Base: Potassium tert-butoxide serves as the acid-binding agent.
Solvent: Dimethyl sulfoxide (DMSO) is used as the reaction solvent.

Catalyst: While the patent mentions the use of copper catalysts in traditional Ullmann
reactions, the specific microwave-assisted protocol provided does not explicitly detail the
copper source, suggesting a potential modification of the classical method. Traditional
Ulimann reactions utilize copper powder, copper alloys, or copper(l)/copper(ll) salts.

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a power of
100-1300W.

Work-up: After completion, the reaction mixture is cooled and poured into a mixture of water
and an organic solvent (e.g., toluene). The organic layer is separated, and the product is
isolated by removal of the solvent under reduced pressure, followed by recrystallization to
yield the final product.
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Workflow for the Microwave-Assisted Ullmann Condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has
become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][5][6]
This method offers a versatile and often milder alternative to the Ullmann condensation. The
general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex,
followed by coordination of the amine, deprotonation, and reductive elimination to yield the
desired arylamine.

General Experimental Protocol: Buchwald-Hartwig Amination[3][4][5][6]
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Reactants: An aryl halide (e.g., 4-bromotoluene or iodobenzene) and an amine (e.g., 4-
methylaniline or diphenylamine, respectively, to form an intermediate which is then further
reacted).

Catalyst: A palladium(0) source, often generated in situ from a palladium(ll) precatalyst such
as Pd(OAc): or a stable Pd(0) complex like Pdz(dba)s.

Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common
examples include tri-tert-butylphosphine (P(t-Bu)s), Buchwald's biarylphosphines (e.g.,
XPhos, SPhos), or Josiphos-type ligands.

Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium
tert-butoxide (NaOt-Bu) is frequently used.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically
employed.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g.,
nitrogen or argon) at temperatures ranging from room temperature to reflux, depending on
the reactivity of the substrates and the catalyst system.

Work-up: The reaction mixture is typically cooled, diluted with an organic solvent, and
washed with water or brine. The organic layer is then dried, and the solvent is removed. The
crude product is purified by column chromatography or recrystallization.
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General Workflow for the Buchwald-Hartwig Amination.

Spectroscopic Data

Detailed, publicly available spectroscopic data (*H NMR, 3C NMR, IR, and Mass Spectrometry)
for 4,4'-Dimethyltriphenylamine is limited. However, characteristic spectral features can be
predicted based on its structure and data from analogous triphenylamine derivatives.
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Spectroscopy Predicted/Analogous Data

Aromatic protons would appear in the range of &
1H NMR 6.8-7.5 ppm. The methyl protons would give a
singlet at approximately 6 2.2-2.4 ppm.[7]

Aromatic carbons would resonate in the & 120-
13C NMR 150 ppm region. The methyl carbons would
appear upfield, around & 20-22 ppm.[8][9]

Characteristic peaks would include C-H
stretching of aromatic rings (~3030 cm~1), C-H
IR stretching of methyl groups (~2920 cm~1), C=C
stretching of aromatic rings (~1600 and 1500
cm™1), and C-N stretching (~1320 cm™1).[10][11]

The molecular ion peak (M*) would be observed

at m/z = 273. Fragmentation would likely involve
Mass Spec.

the loss of methyl groups and cleavage of the C-

N bonds.[12][13][14]

Applications in Organic Electronics

Triphenylamine and its derivatives are cornerstone materials in the field of organic electronics,
primarily due to their excellent hole-transporting properties.[15] These materials are
characterized by their ability to form stable amorphous films, appropriate ionization potentials
for efficient hole injection from anodes, and good thermal stability.

Hole Transport Material in Perovskite Solar Cells and
OLEDs

4.,4'-Dimethyltriphenylamine is a prototypical example of a hole transport material (HTM). In
devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDSs), the
HTM layer plays a crucial role in extracting holes from the active layer (the perovskite or the
emissive layer) and transporting them to the anode. The efficiency and stability of these
devices are highly dependent on the properties of the HTM.

The key electronic properties for an effective HTM include:
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» High Hole Mobility: This ensures efficient charge transport and reduces recombination
losses.

» Suitable lonization Potential: The highest occupied molecular orbital (HOMO) energy level of
the HTM should be well-aligned with the valence band of the perovskite or the HOMO of the
emissive material to facilitate efficient hole extraction.

e Good Film-Forming Properties: The ability to form uniform, pinhole-free amorphous films is
critical for device performance and longevity.

» High Thermal and Morphological Stability: The material should be stable under the operating
conditions of the device.

While specific quantitative data for the hole mobility, ionization potential, and electron affinity of
4,4'-Dimethyltriphenylamine are not readily available, studies on closely related
triphenylamine derivatives provide valuable insights into the expected performance of this class
of materials.[16] Molecular engineering of the triphenylamine core, including the introduction of
methyl groups as seen in 4,4'-Dimethyltriphenylamine, is a common strategy to tune these
properties for optimal device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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